molecular formula C16H16N6O B2970195 1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034451-17-5

1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2970195
CAS RN: 2034451-17-5
M. Wt: 308.345
InChI Key: NPMLFHDHQLKRBL-UHFFFAOYSA-N
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Description

The compound “1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyrazine ring, an imidazole ring, and a urea group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl group, a pyrazine ring, an imidazole ring, and a urea group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the imidazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially influence its solubility and reactivity .

Scientific Research Applications

Antiproliferative Activity in Cancer Cell Lines

A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer cell lines. One particular compound showed cytostatic activity and was found to selectively induce a dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines, suggesting its potential in reactivating p53 mutations in lung cancer therapy (Bazin et al., 2016).

Hydrogel Formation and Physical Properties Tuning

A study on low molecular weight salt hydrogelators, including urea derivatives, demonstrated the ability to form hydrogels in acidic conditions. The physical properties of these gels, such as morphology and rheology, could be tuned by the identity of the anion, highlighting the compound's utility in material science for designing responsive and tunable gel systems (Lloyd & Steed, 2011).

Antibacterial Agent Development

Research focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents showed high activities for certain synthesized compounds. This indicates the potential of such derivatives in developing new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Inhibition of MAP Kinase p38α

N-pyrazole, N'-thiazole-ureas were designed as potent inhibitors of p38α mitogen-activated protein kinase, which plays a significant role in inflammatory responses and disease. This research suggests the utility of these compounds in designing inhibitors for therapeutic targets involved in inflammation and related diseases (Getlik et al., 2012).

Antimicrobial and Antioxidant Activities

Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antimicrobial and antioxidant activities. These findings open avenues for the application of such compounds in addressing oxidative stress-related disorders and infections (Chkirate et al., 2019).

Anti-Angiogenic Properties

A study on the anti-angiogenic properties of 5-pyrazolyl-ureas, particularly focusing on GeGe-3, identified calreticulin as the principal target. This discovery links the compound's potential to inhibit angiogenesis, which is crucial in cancer therapy and other diseases characterized by excessive angiogenesis (Morretta et al., 2021).

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. This could include studies to determine its physical and chemical properties, its reactivity, and its potential biological activities .

properties

IUPAC Name

1-phenyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(21-13-4-2-1-3-5-13)20-9-11-22-10-8-19-15(22)14-12-17-6-7-18-14/h1-8,10,12H,9,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMLFHDHQLKRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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